3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

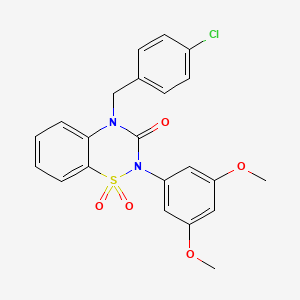

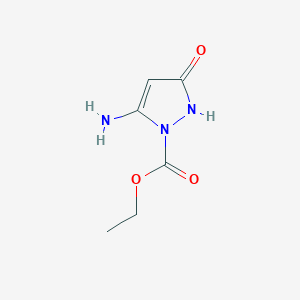

The compound “3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “o-Tolyl” indicates an ortho-tolyl group, which is a functional group consisting of a toluene with a substituent in the ortho position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, tolyl groups are often introduced into compounds through Williamson etherification or C-C coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be based on the isoxazole ring, with a carboxylic acid group (-COOH) and an ortho-tolyl group attached. The exact structure would depend on the positions of these groups on the isoxazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Isoxazoles can participate in various chemical reactions, often involving the nitrogen and oxygen atoms in the ring . The carboxylic acid group could be involved in acid-base reactions, and the tolyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with isoxazole rings often have moderate to high polarity and may have the ability to form hydrogen bonds . The presence of the carboxylic acid group would likely make the compound acidic .科学的研究の応用

Synthesis and Rearrangement Applications

3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives are involved in various synthesis and rearrangement processes, demonstrating their importance in organic chemistry. For instance, these compounds undergo mononuclear heterocyclic rearrangement, transforming into 3,4-substituted 1,2,5-oxadiazoles through the action of aqueous KOH. This transformation highlights the potential of these compounds in creating complex heterocyclic structures, which are essential in pharmaceutical chemistry and materials science (Potkin et al., 2012).

Catalytic Activity and Pharmaceutical Applications

Furthermore, the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring from 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids showcases another facet of their application. These derivatives, upon further reaction, yield compounds with potential in the pharmaceutical industry due to their structural complexity and functionality (Potkin et al., 2012).

Antitumor Activity

The antitumor activity of isoxazolyl- and isothiazolylcarbamides, synthesized from accessible 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids, is noteworthy. These compounds, through a series of cascade transformations, demonstrate high antitumor efficacy and the ability to enhance the effect of cytostatic drugs, indicating a promising avenue for cancer therapy research (Potkin et al., 2014).

Green Chemistry Applications

In addition, the green synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones using salicylic acid as a catalyst in water medium presents an environmentally friendly approach to synthesizing these compounds. This method emphasizes the role of isoxazoles in sustainable chemistry and their potential in developing green synthetic pathways (Mosallanezhad and Kiyani, 2019).

作用機序

Target of Action

It’s structurally related to the compound 4-methoxyphenethyl (e)-3-(o-tolyl)acrylate, which has been reported to show higher α-glucosidase inhibition activity than the standard drug acarbose . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, particularly in the context of diabetes.

Mode of Action

Based on its structural similarity to 4-methoxyphenethyl (e)-3-(o-tolyl)acrylate, it may interact with α-glucosidase, inhibiting its activity and thus slowing the breakdown of carbohydrates . This interaction could result in a decrease in postprandial hyperglycemia.

Biochemical Pathways

If it acts as an α-glucosidase inhibitor like its structurally related compound, it would affect the carbohydrate digestion pathway by slowing the breakdown of complex carbohydrates into simple sugars . This could lead to a decrease in postprandial blood glucose levels, which could be beneficial in managing diabetes.

Result of Action

If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial blood glucose levels, which could be beneficial in managing diabetes .

Safety and Hazards

特性

IUPAC Name |

3-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-4-2-3-5-8(7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUIIQKRAPDXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)

![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)

![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)

![3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2930657.png)

![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)